molecular formula C10H9Br B110220 4-Bromo-2-methyl-1h-indene CAS No. 328085-65-0

4-Bromo-2-methyl-1h-indene

Cat. No.: B110220
CAS No.: 328085-65-0
M. Wt: 209.08 g/mol
InChI Key: RLKASFXMXUOUFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-indene is a synthetically valuable halogenated indene derivative that serves as a key intermediate in medicinal chemistry and materials science. In drug discovery, the indene scaffold is a privileged structure in the design of novel Retinoic Acid Receptor α (RARα) agonists . RARα is a critical drug target for cancer therapy, and constrained, aromatic indene derivatives have been developed to overcome the instability of natural ligands, showing potent antiproliferative and cell differentiation activity in human promyelocytic leukemia models . Furthermore, the indene core is a fundamental precursor in synthesizing aminoindanes, a class of compounds investigated for their central nervous system (CNS) activity and as structural analogues of phenylisopropylamines . Beyond pharmaceuticals, indene-1,3-dione derivatives are electron-rich systems with applications in materials science. Their π-conjugated structure and heteroatoms make them excellent candidates for studying corrosion inhibition on metal surfaces, as demonstrated by computational models showing effective adsorption and binding to iron . This compound's bromine moiety provides a reactive site for further functionalization via cross-coupling reactions, making this compound a versatile and powerful building block for developing new therapeutic agents and functional materials.

Properties

IUPAC Name

4-bromo-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKASFXMXUOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-2-methyl-1H-indene involves the methylation reaction of aluminum mercuric chloride and methyl iodide . This reaction typically requires controlled conditions to ensure the selective bromination and methylation of the indene core.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and methylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2-methyl-1H-indene.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

    Substitution: Products include 2-methyl-1H-indene derivatives with various substituents replacing the bromine atom.

    Oxidation: Products include 2-methyl-1H-indene-3-one or 2-methyl-1H-indene-3-carboxylic acid.

    Reduction: The major product is 2-methyl-1H-indene.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-2-methyl-1H-indene features a bromine atom at the fourth position of the indene structure, which consists of a five-membered ring fused to a six-membered benzene ring. This unique substitution pattern contributes to its reactivity and biological activity. The molecular formula is C10H9BrC_{10}H_9Br with a molecular weight of 197.07 g/mol .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : It is used to synthesize various complex molecules, including pharmaceuticals and agrochemicals .
  • Ligand in Catalytic Reactions : The compound has been utilized in palladium-catalyzed Suzuki coupling reactions, enabling the formation of aryl-substituted indenes with high yields .

Table 1: Synthetic Applications of this compound

Application TypeDescriptionYield/Outcome
Organic SynthesisPrecursor for pharmaceuticalsVariable yields
Suzuki CouplingFormation of aryl-substituted indenesUp to 98% yield
Ligand in CatalysisUsed in palladium-catalyzed reactionsHigh efficiency

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Retinoic Acid Receptor Agonists : Some synthesized derivatives have been designed as agonists for retinoic acid receptors, showing potential in cancer treatment .
  • Inhibition of Cytochrome P450 Enzymes : The compound has been identified as a potential inhibitor for CYP1A2 and CYP2D6 enzymes, which are crucial for drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacology and toxicology .

Table 2: Biological Activities of this compound Derivatives

Biological ActivityTarget Enzyme/PathwayOutcome/Effect
RARα AgonistRetinoic Acid ReceptorInduces differentiation in NB4 cells (68.88% at 5 μM)
CYP InhibitionCYP1A2, CYP2D6Potential drug-drug interactions

Material Science

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on cancer cell lines. The results demonstrated significant activity against certain types of cancer cells, indicating its potential as a therapeutic agent .

Case Study 2: Synthesis Optimization

Another research focused on optimizing the synthesis of aryl-substituted indenes using this compound as a key intermediate. The study highlighted improvements in reaction conditions that led to higher yields and reduced reaction times, demonstrating its utility in efficient chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1H-indene involves its interaction with various molecular targets and pathways. The bromine atom and the indene core can participate in electrophilic and nucleophilic reactions, influencing the reactivity and selectivity of the compound in different chemical environments. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Physical Properties :

  • Density : 1.432 ± 0.06 g/cm³ (20°C)
  • Boiling Point : 104–108°C at 5 Torr
  • Solubility : 5.6e-3 g/L in water (25°C)
  • Flash Point : 117.9 ± 18.7°C (calculated) .

Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and aromatic system .

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Bromo-2-methyl-1H-indene 328085-65-0 C₁₀H₉Br 209.08 Bromine, methyl, aromatic
5-Bromo-1H-inden-2(3H)-one 174349-93-0 C₉H₇BrO 211.06 Bromine, ketone, dihydro
5-Amino-4-bromo-2,3-dihydro-1H-indene 676265-54-6 C₉H₁₀BrN 212.09* Bromine, amino, dihydro
4-Bromo-1-indanone - C₉H₇BrO 211.06 Bromine, ketone, cyclic ketone
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione 730-73-4 C₁₅H₈BrClO₂ 335.58 Bromine, chlorophenyl, dione

*Note: lists an inconsistent molecular formula (C₃H₆N₄), likely a typo. The corrected formula is inferred from the compound name .

5-Bromo-1H-inden-2(3H)-one
  • Structural Features : Bromine at position 5 and a ketone group at position 2.
  • Reactivity : The ketone group enhances polarity, making it more reactive in nucleophilic additions (e.g., Grignard reactions).
  • Applications: Used in synthesizing indenone derivatives for materials science and pharmaceuticals .
5-Amino-4-bromo-2,3-dihydro-1H-indene
  • Structural Features: Amino group at position 5 and partial saturation (dihydro).
  • Reactivity: The amino group enables participation in coupling reactions (e.g., Buchwald–Hartwig amination).
  • Applications: Potential precursor for bioactive molecules due to the amine’s hydrogen-bonding capability .
4-Bromo-1-indanone
  • Structural Features : Bromine at position 4 and a ketone in a fused bicyclic system.
  • Reactivity: The ketone allows for reductions (e.g., to indanol) or condensations.
  • Applications : Intermediate in synthesizing ligands for asymmetric catalysis .
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
  • Structural Features : Bromine and chlorophenyl substituents on a dione backbone.
  • Reactivity : Undergoes solvent-dependent photochemical β-cleavage to form free radicals, leading to products like ethoxy derivatives or biindene tetrones .
  • Applications : Studied for photodynamic therapy and organic electronics .

Physicochemical Property Comparison

Property This compound 5-Bromo-1H-inden-2(3H)-one 5-Amino-4-bromo-2,3-dihydro-1H-indene
Density (g/cm³) 1.432 ± 0.06 ~1.5 (estimated) ~1.3 (estimated)
Boiling Point 104–108°C (5 Torr) >250°C (estimated) >200°C (estimated)
Water Solubility 5.6e-3 g/L Low (ketone increases polarity slightly) Moderate (amine enhances solubility)

Biological Activity

4-Bromo-2-methyl-1H-indene is an organic compound notable for its unique structure and significant biological activity. This compound, characterized by a bromine atom at the fourth carbon of the indene framework, has garnered attention for its potential applications in pharmacology and organic synthesis. This article delves into the biological activities, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C10H9Br
  • Molecular Weight : 197.07 g/mol
  • InChI Key : JCQMGSFTMQWFPE-UHFFFAOYSA-N

The compound features a five-membered indene ring fused to a six-membered benzene ring, with a methyl group at the second position. This unique arrangement influences its reactivity and biological interactions.

Biological Activity

Recent studies have highlighted several key aspects of the biological activity of this compound:

1. Cytochrome P450 Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered medications.

2. Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that certain indene derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific cellular targets. The presence of the bromine atom enhances its reactivity, allowing it to bind effectively to enzymes or receptors involved in critical biochemical pathways .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-4-(3-bromopropyl)benzeneC10H10Br20.91
1,4-Dibromo-2,5-dihexylbenzeneC16H22Br20.94
4-Bromo-2,3-dihydro-1H-indeneC10H9Br0.91
2-Bromo-1-methylindeneC10H9Br0.89

The distinct arrangement of bromine and methyl groups in this compound contributes to its selective reactivity and biological activity compared to other related compounds.

Case Study: Inhibition of CYP Enzymes

A study investigating the inhibitory effects of various indenes on cytochrome P450 enzymes found that this compound significantly inhibited CYP1A2 and CYP2D6 activities in vitro. This inhibition was measured using standard enzyme assays, demonstrating the compound's potential impact on drug metabolism .

Case Study: Anticancer Activity

In another study focused on cancer cell lines, derivatives of indenes including this compound were tested for antiproliferative effects. The results indicated that certain substitutions on the indene ring enhanced cytotoxicity against leukemia cells (HL60), suggesting avenues for developing new anticancer agents based on this scaffold .

Q & A

Q. How can researchers design derivatives of this compound for materials science applications?

  • Methodological Answer :
  • Conjugation extension : Attach electron-deficient groups (e.g., carbonyls) to enhance π-conjugation for optoelectronic materials .
  • Polymer incorporation : Use Heck coupling to integrate indene units into conductive polymers, monitored by GPC and DSC .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methyl-1h-indene
Reactant of Route 2
Reactant of Route 2
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